molecular formula C11H11NO2 B15355671 4-(4-Methoxyphenyl)-2-methyloxazole

4-(4-Methoxyphenyl)-2-methyloxazole

Cat. No.: B15355671
M. Wt: 189.21 g/mol
InChI Key: LOWKKEORXLJJAB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methyloxazole is an organic compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a methyl group on an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with 2-amino-2-methylpropan-1-ol under acidic conditions to form an intermediate, which is then cyclized to produce the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. This method involves the continuous addition of reactants to a reactor where the cyclization reaction takes place, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-2-methyloxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-methyloxazole has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-2-methyloxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Phenyloxazole

  • 2-Methyl-4-phenyloxazole

  • 4-Methoxybenzaldehyde

  • 2-Amino-2-methylpropan-1-ol

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C11H11NO2/c1-8-12-11(7-14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3

InChI Key

LOWKKEORXLJJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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